Cas no 111131-55-6 (1H-Imidazole, 2-(ethoxymethyl)-)

1H-Imidazole, 2-(ethoxymethyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole, 2-(ethoxymethyl)-
- 2-(Ethoxymethyl)-1H-imidazole
- 111131-55-6
- SCHEMBL2908012
- AKOS006385151
- Z1203819044
- ethoxymethylimidazole
- EN300-7019608
-
- インチ: 1S/C6H10N2O/c1-2-9-5-6-7-3-4-8-6/h3-4H,2,5H2,1H3,(H,7,8)
- InChIKey: XFLFAULFAINCDT-UHFFFAOYSA-N
- ほほえんだ: C1(COCC)NC=CN=1
計算された属性
- せいみつぶんしりょう: 126.079312947g/mol
- どういたいしつりょう: 126.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 77.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 密度みつど: 1.081±0.06 g/cm3(Predicted)
- ふってん: 281.0±23.0 °C(Predicted)
- 酸性度係数(pKa): 13.40±0.10(Predicted)
1H-Imidazole, 2-(ethoxymethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7019608-0.5g |
2-(ethoxymethyl)-1H-imidazole |
111131-55-6 | 95% | 0.5g |
$579.0 | 2023-07-06 | |
Enamine | EN300-7019608-10.0g |
2-(ethoxymethyl)-1H-imidazole |
111131-55-6 | 95% | 10.0g |
$3191.0 | 2023-07-06 | |
Enamine | EN300-7019608-1.0g |
2-(ethoxymethyl)-1H-imidazole |
111131-55-6 | 95% | 1.0g |
$743.0 | 2023-07-06 | |
1PlusChem | 1P0284KD-250mg |
2-(ethoxymethyl)-1H-imidazole |
111131-55-6 | 95% | 250mg |
$516.00 | 2023-12-26 | |
1PlusChem | 1P0284KD-100mg |
2-(ethoxymethyl)-1H-imidazole |
111131-55-6 | 95% | 100mg |
$369.00 | 2023-12-26 | |
1PlusChem | 1P0284KD-50mg |
2-(ethoxymethyl)-1H-imidazole |
111131-55-6 | 95% | 50mg |
$269.00 | 2023-12-26 | |
Enamine | EN300-7019608-0.1g |
2-(ethoxymethyl)-1H-imidazole |
111131-55-6 | 95% | 0.1g |
$257.0 | 2023-07-06 | |
Enamine | EN300-7019608-0.05g |
2-(ethoxymethyl)-1H-imidazole |
111131-55-6 | 95% | 0.05g |
$174.0 | 2023-07-06 | |
Enamine | EN300-7019608-2.5g |
2-(ethoxymethyl)-1H-imidazole |
111131-55-6 | 95% | 2.5g |
$1454.0 | 2023-07-06 | |
Aaron | AR0284SP-100mg |
2-(ethoxymethyl)-1H-imidazole |
111131-55-6 | 95% | 100mg |
$379.00 | 2025-02-15 |
1H-Imidazole, 2-(ethoxymethyl)- 関連文献
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
1H-Imidazole, 2-(ethoxymethyl)-に関する追加情報
1H-Imidazole, 2-(ethoxymethyl)- (CAS No. 111131-55-6): A Versatile Intermediate in Modern Pharmaceutical Synthesis
1H-Imidazole, 2-(ethoxymethyl)-, identified by its CAS number 111131-55-6, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic organic compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of an ethoxymethyl substituent at the 2-position enhances its utility as a versatile intermediate in the synthesis of various pharmacologically active molecules.
The structural motif of 1H-Imidazole, 2-(ethoxymethyl)- makes it a valuable building block for medicinal chemists. Its imidazole core is known for its stability and ability to participate in hydrogen bonding, making it a preferred scaffold in drug design. The ethoxymethyl group introduces additional reactivity, enabling further functionalization through various chemical transformations such as alkylation, acylation, and oxidation.
In recent years, the pharmaceutical industry has witnessed a surge in the development of drugs targeting neurological and inflammatory disorders. The imidazole scaffold has been extensively explored for its potential in modulating biological pathways associated with these conditions. For instance, derivatives of 1H-Imidazole, 2-(ethoxymethyl)- have been investigated for their anti-inflammatory properties, particularly in the context of inhibiting cyclooxygenase (COX) enzymes. These studies have highlighted the compound's role as a precursor in developing novel non-steroidal anti-inflammatory drugs (NSAIDs).
The synthesis of 1H-Imidazole, 2-(ethoxymethyl)- typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the condensation of ethyl acetoacetate with formamide under acidic conditions, followed by cyclization to form the imidazole ring. Subsequent methylation at the 2-position using ethyl bromomethane or methyl iodide yields the desired product. This synthetic pathway underscores the compound's accessibility and scalability for industrial applications.
The< strong> ethoxymethyl substituent plays a crucial role in determining the reactivity and pharmacokinetic properties of derivatives derived from 1H-Imidazole, 2-(ethoxymethyl)-. For example, studies have demonstrated that compounds featuring this moiety exhibit enhanced solubility in water due to improved hydrogen bonding capabilities. This property is particularly advantageous in drug formulations where bioavailability is a critical factor.
Recent advancements in computational chemistry have further enhanced the understanding of how modifications on the imidazole ring influence biological activity. Molecular docking studies using software like Schrödinger's Maestro platform have been instrumental in predicting binding affinities and identifying potential drug candidates. In one notable study, researchers utilized virtual screening techniques to identify novel derivatives of 1H-Imidazole, 2-(ethoxymethyl)- with potent antiviral properties. These findings underscore the compound's potential as a lead molecule in antiviral drug development.
The pharmaceutical industry continues to explore new applications for 1H-Imidazole, 2-(ethoxymethyl)- beyond traditional therapeutic areas. Emerging research suggests that this compound may have applications in agrochemicals and material science due to its ability to act as a ligand in metal complexes. Such complexes have shown promise as catalysts and sensors in various industrial processes.
In conclusion, 1H-Imidazole, 2-(ethoxymethyl)- (CAS No. 111131-55-6) is a multifaceted compound with significant implications in pharmaceutical synthesis. Its unique structural features make it an invaluable intermediate for developing drugs targeting neurological disorders, inflammation, and possibly antiviral infections. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.
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